Boc-2-Abz-OH

Catalog No.
S758270
CAS No.
68790-38-5
M.F
C12H15NO4
M. Wt
237,25 g/mole
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Boc-2-Abz-OH

CAS Number

68790-38-5

Product Name

Boc-2-Abz-OH

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid

Molecular Formula

C12H15NO4

Molecular Weight

237,25 g/mole

InChI

InChI=1S/C12H15NO4/c1-12(2,3)17-11(16)13-9-7-5-4-6-8(9)10(14)15/h4-7H,1-3H3,(H,13,16)(H,14,15)

InChI Key

BYGHHEDJDSLEKK-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)NC1=CC=CC=C1C(=O)O

Synonyms

Boc-2-aminobenzoicacid;Boc-2-Abz-OH;68790-38-5;2-{[(tert-butoxy)carbonyl]amino}benzoicacid;2-(tert-butoxycarbonylamino)benzoicacid;N-Boc-anthranilicacid;2-[(tert-butoxycarbonyl)amino]benzoicacid;2-(Boc-amino)benzoicacid;AC1N3I4X;AC1Q1N9D;AC1Q1N9E;Oprea1_475362;15297_ALDRICH;SCHEMBL222446;2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoicAcid;t-butoxycarbonylanthranilicacid;15297_FLUKA;BYGHHEDJDSLEKK-UHFFFAOYSA-N;MolPort-001-770-315;HMS1617M13;ZINC216768;2-Aminobenzoicacid,BOCprotected;0626AC;AKOS000169402;2-tert-Butoxycarbonylamino-benzoicacid

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=CC=C1C(=O)O

Solid-Phase Peptide Synthesis

Boc-2-Abz-OH is a valuable building block in the solid-phase peptide synthesis (SPPS) technique . This method allows scientists to efficiently synthesize peptides, which are chains of amino acids linked by peptide bonds. Peptides play crucial roles in various biological processes, and their synthesis is vital for research and development in various fields, including:

  • Drug discovery: Peptides can be used as therapeutic agents or as templates for developing new drugs .
  • Biomaterial design: Peptides can be incorporated into biomaterials to improve their biocompatibility and functionality .
  • Protein engineering: Peptides can be used to modify existing proteins or create novel ones with desired properties .

In SPPS, Boc-2-Abz-OH functions as a protected amino acid . The Boc (tert-butyloxycarbonyl) group protects the amino group (NH2) of the molecule, preventing unwanted side reactions during the peptide chain assembly. Once the entire peptide sequence is constructed, the Boc group is selectively removed to reveal the free amino group, allowing for further modifications or purification of the final peptide product.

Additional Applications

While the primary application of Boc-2-Abz-OH lies in peptide synthesis, there are some ongoing explorations of its potential in other areas of scientific research:

  • Fluorescent probes: The Abz (aminobenzoic acid) moiety in Boc-2-Abz-OH exhibits fluorescent properties, making it a potential candidate for developing fluorescent probes for various biological applications .
  • Organic synthesis: The unique chemical structure of Boc-2-Abz-OH may find use in other organic synthesis reactions beyond peptide synthesis, although this is still an area of ongoing exploration.

Boc-2-Aminobenzoic Acid, commonly referred to as Boc-2-Abz-OH, is a chemical compound with the molecular formula C₁₂H₁₅N₁O₄. It features a tert-butoxycarbonyl (Boc) protecting group attached to the amino group of ortho-aminobenzoic acid. This compound is notable for its role in peptide synthesis, particularly as a building block in solid-phase peptide synthesis due to its stability and ease of manipulation. The presence of the Boc group enhances the compound's solubility and protects the amine during subsequent

, primarily in peptide synthesis. It can undergo acylation reactions where the Boc group is removed under acidic conditions, allowing for the formation of peptide bonds with other amino acids. For instance, Boc-2-Abz-OH can be coupled with other amino acids using coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) or N-hydroxysuccinimide (NHS) to form dipeptides or longer peptides. The deprotection of the Boc group is typically achieved using trifluoroacetic acid (TFA), which liberates the free amine for further reactions.

Boc-2-Abz-OH and its derivatives have been studied for their biological activities, particularly in relation to their roles as fluorescent probes. The compound can be incorporated into peptides that are used to study enzyme activity and protein interactions. The ortho-aminobenzoic acid moiety exhibits fluorescence properties, making it useful in assays that monitor protease activity by providing a measurable signal upon cleavage of the peptide bond .

The synthesis of Boc-2-Abz-OH typically involves several key steps:

  • Protection of Amino Group: The amino group of ortho-aminobenzoic acid is protected using a Boc anhydride or Boc chloride.
  • Purification: The product is purified through crystallization or chromatography to ensure high purity.
  • Characterization: Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are used to confirm the structure and purity of Boc-2-Abz-OH.

An example reaction might involve dissolving ortho-aminobenzoic acid in a suitable solvent, adding Boc anhydride, and allowing the reaction to proceed under controlled conditions to yield Boc-2-Abz-OH .

Boc-2-Abz-OH is primarily utilized in:

  • Peptide Synthesis: As a building block for synthesizing peptides and proteins.
  • Fluorescent Probes: In biochemical assays to study enzyme kinetics and protein interactions.
  • Drug Development: Its derivatives may serve as potential drug candidates due to their bioactivity.

Research has indicated that Boc-2-Abz-OH can interact with various biomolecules, influencing enzymatic processes. Studies using fluorescent assays have shown that peptides containing Boc-2-Abz-OH can be effectively used to monitor protease activity through changes in fluorescence intensity upon substrate cleavage . These interactions are critical for understanding enzyme mechanisms and developing inhibitors.

Boc-2-Abz-OH shares structural similarities with several other compounds used in peptide synthesis and biochemistry. Here are some comparable compounds:

Compound NameStructure FeaturesUnique Aspects
Fmoc-Dbz(O-Boc)-OHContains Fmoc protecting groupUsed for efficient synthesis of peptide thioesters
3,4-Diaminobenzoic AcidContains two amino groupsMore reactive due to additional amino functionalities
Boc-Amino AcidsGeneral class of amino acids with Boc protectionVersatile use in peptide synthesis

Boc-2-Abz-OH is unique due to its specific ortho-substitution pattern and fluorescence properties, which are advantageous for certain biochemical applications not found in other similar compounds.

XLogP3

3.3

Dates

Modify: 2023-08-15

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